4-(dimethylamino)-N-[2-(4-methoxyphenyl)ethyl]benzenecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(dimethylamino)-N-[2-(4-methoxyphenyl)ethyl]benzenecarbothioamide is an organic compound with a complex structure It is characterized by the presence of a dimethylamino group, a methoxyphenyl group, and a benzenecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-[2-(4-methoxyphenyl)ethyl]benzenecarbothioamide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with 2-(4-methoxyphenyl)ethylamine under specific conditions to form an intermediate. This intermediate is then treated with a thiocarbonyl reagent to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N-[2-(4-methoxyphenyl)ethyl]benzenecarbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(dimethylamino)-N-[2-(4-methoxyphenyl)ethyl]benzenecarbothioamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-[2-(4-methoxyphenyl)ethyl]benzenecarbothioamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(dimethylamino)ethyl (4-methoxyphenyl)acetate
- 4-(dimethylamino)pyridine
- 4-(dimethylamino)benzaldehyde
Uniqueness
4-(dimethylamino)-N-[2-(4-methoxyphenyl)ethyl]benzenecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C18H22N2OS |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-(dimethylamino)-N-[2-(4-methoxyphenyl)ethyl]benzenecarbothioamide |
InChI |
InChI=1S/C18H22N2OS/c1-20(2)16-8-6-15(7-9-16)18(22)19-13-12-14-4-10-17(21-3)11-5-14/h4-11H,12-13H2,1-3H3,(H,19,22) |
InChI Key |
IIKCVDDOUDVSRE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)NCCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.